molecular formula C9H7ClN2 B3049085 6-Chloro-2-methylquinoxaline CAS No. 1932-67-8

6-Chloro-2-methylquinoxaline

Cat. No.: B3049085
CAS No.: 1932-67-8
M. Wt: 178.62 g/mol
InChI Key: DJACXKBXNSFQAU-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrazine ring. The presence of a chlorine atom at the 6th position and a methyl group at the 2nd position distinguishes this compound from other quinoxaline derivatives. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinoxaline typically involves the condensation of 2-chloroaniline with methylglyoxal. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired quinoxaline derivative.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly adopted. These approaches not only improve yield but also minimize the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoxalines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products Formed:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methylquinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: It exhibits potential pharmacological activities, including antibacterial, antifungal, and anticancer properties.

    Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The pathways involved often include inhibition of DNA synthesis or interference with cellular respiration.

Comparison with Similar Compounds

  • 2-Chloroquinoxaline
  • 6-Bromo-2-methylquinoxaline
  • 2-Methylquinoxaline

Comparison: 6-Chloro-2-methylquinoxaline is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties. Compared to 2-Chloroquinoxaline, the methyl group in this compound enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. The presence of a chlorine atom at the 6th position, as opposed to other positions, also influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

6-chloro-2-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJACXKBXNSFQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302574
Record name 6-Chloro-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932-67-8
Record name NSC151935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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